Product packaging for 4-(Oxan-3-ylmethyl)piperidine(Cat. No.:)

4-(Oxan-3-ylmethyl)piperidine

Cat. No.: B13277149
M. Wt: 183.29 g/mol
InChI Key: TVGXAUXIUSRYEB-UHFFFAOYSA-N
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Description

4-(Oxan-3-ylmethyl)piperidine (CAS 1553645-43-4) is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This piperidine derivative, characterized by the substitution at the 4-position with a tetrahydropyran-3-ylmethyl group, is a versatile building block in medicinal chemistry and pharmaceutical research. The specific structural motif, integrating both a piperidine ring and a tetrahydropyran (oxane), makes it a valuable scaffold for constructing more complex molecules. Its primary research application lies in its use as a key synthetic intermediate or a central pharmacophore in the discovery and development of new active compounds . The compound is typically offered with high purity and is handled with cold-chain transportation to ensure stability and quality for sensitive research applications . Researchers utilize this compound under the identifier MFCD26731137 . As with all chemicals, appropriate safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B13277149 4-(Oxan-3-ylmethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-(oxan-3-ylmethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-11(9-13-7-1)8-10-3-5-12-6-4-10/h10-12H,1-9H2

InChI Key

TVGXAUXIUSRYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 Oxan 3 Ylmethyl Piperidine and Its Derivatives

Classical Approaches to Piperidine (B6355638) Core Synthesis

Traditional methods for constructing the piperidine ring and introducing substituents have long been established in organic synthesis. These approaches, including alkylation, reductive amination, and cyclization reactions, offer robust and versatile pathways to a wide array of piperidine derivatives.

Alkylation Reactions for Moiety Introduction

Alkylation reactions represent a fundamental strategy for forming carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing 4-(Oxan-3-ylmethyl)piperidine, alkylation can be envisioned to either introduce the oxanylmethyl group onto a pre-existing piperidine ring or to form the piperidine ring itself.

One potential approach involves the direct C-alkylation of a suitable piperidine precursor. For instance, the enolate or a corresponding enamine of an N-protected 4-piperidone (B1582916) could be reacted with a 3-(halomethyl)oxane derivative. While direct C-alkylation of piperidones can be challenging, various methods have been developed to achieve this transformation. rsc.org

A more common strategy is N-alkylation, where the nitrogen atom of piperidine acts as a nucleophile. While not directly applicable to forming the C-C bond in the target molecule, N-alkylation is a crucial step in the synthesis of many piperidine derivatives. Standard conditions for N-alkylation often involve reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. odu.edu

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)Reference
N-protected 4-piperidone3-(Bromomethyl)oxaneLDAN-protected 3-(oxan-3-ylmethyl)-4-piperidoneVaries rsc.org
PiperidineAlkyl BromideK₂CO₃/DMFN-AlkylpiperidineGood odu.edu
N-chloro-piperidineEthylmagnesium bromide/Alkyl halide-3-Alkyl-piperideineLow odu.edu

This table presents representative examples of alkylation reactions for piperidine synthesis. The specific synthesis of this compound via this method may require optimization.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly valuable for the synthesis of substituted amines like piperidines. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A plausible route to this compound via reductive amination could involve the reaction of piperidin-4-ylmethanamine with oxane-3-carbaldehyde. The initial condensation would form an imine, which would then be reduced using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alternatively, a one-pot reaction could be performed where the amine, carbonyl compound, and reducing agent are mixed together. This approach is often more efficient and avoids the isolation of the intermediate imine. The choice of reducing agent is crucial, with sodium triacetoxyborohydride often being favored for its mildness and selectivity. reddit.comgoogle.com

AmineCarbonyl CompoundReducing AgentProductYield (%)Reference
Piperidin-4-ylmethanamineOxane-3-carbaldehydeNaBH(OAc)₃This compoundGood reddit.com
AnilineBenzaldehydeAquivion®-Fe / NaBH₄N-BenzylanilineHigh nih.gov
Various aminesVarious ketones/aldehydesBH₃N(C₂H₅)₃Secondary/Tertiary aminesExcellent reddit.com

This table showcases the versatility of reductive amination. The specific conditions for the synthesis of this compound would need to be experimentally determined.

Cyclization Reactions

The formation of the piperidine ring through cyclization of an acyclic precursor is a cornerstone of heterocyclic synthesis. nih.gov A variety of cyclization strategies exist, including radical, electrophilic, and transition-metal-catalyzed methods. scispace.comnih.gov

For the synthesis of this compound, one could envision an intramolecular cyclization of an acyclic amine containing the oxanylmethyl moiety. For example, a homoallylic amine bearing the oxane group could undergo an electrophile-induced cyclization. researchgate.net Protic acids or other electrophilic species can activate the double bond towards nucleophilic attack by the tethered amine, leading to the formation of the piperidine ring. researchgate.net

Radical cyclizations also offer a powerful tool for constructing the piperidine skeleton. rsc.org An appropriately substituted acyclic precursor with a radical initiator can lead to the formation of the six-membered ring. The regioselectivity of the cyclization is a key consideration in this approach.

PrecursorCatalyst/ReagentReaction TypeProductDiastereomeric RatioReference
7-substituted-6-aza-8-bromooct-2-enoatesTributyltin hydrideRadical Cyclization2,4-disubstituted piperidines3:1 to 6:1 nih.gov
7-substituted-6-aza-8-bromooct-2-enoatesTris(trimethylsilyl)silaneRadical Cyclization2,4-disubstituted piperidinesup to 99:1 nih.gov
Homoallylic aminesHCl•DMPU / DMSOAza-Pummerer Cyclization4-ChloropiperidinesGood yields researchgate.net

This table provides examples of cyclization reactions for piperidine synthesis, highlighting the potential for stereocontrol.

Modern Catalytic and Stereoselective Synthesis

Contemporary synthetic chemistry has seen the emergence of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These modern techniques, particularly those involving transition metals, have revolutionized the synthesis of complex molecules, including highly substituted piperidines.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While often used for the synthesis of aromatic compounds, these methods can also be applied to the construction of aliphatic systems.

A potential strategy for synthesizing this compound could involve a cross-coupling reaction between a 4-substituted piperidine and a suitable organometallic reagent derived from 3-methyloxane. For example, a Negishi coupling could be employed, reacting a 4-halopiperidine with an organozinc reagent derived from 3-(halomethyl)oxane. whiterose.ac.uk

Another approach is the reductive Heck coupling, which involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene, followed by reduction. nih.gov While not directly forming the target C(sp³)-C(sp³) bond, this methodology highlights the versatility of palladium catalysis in constructing complex piperidine-containing molecules.

Reactant 1Reactant 2Catalyst/LigandReaction TypeProductYield (%)
4-Iodopiperidine derivative(Oxan-3-ylmethyl)zinc chloridePd(dba)₂ / SPhosNegishi CouplingThis compound derivativeVaries
IodoalkeneTryptamine derivativePd(OAc)₂ / P(2-furyl)₃Reductive Heck CouplingSubstituted piperidineGood
Alicyclic AmineAryl IodidePd(OAc)₂ / Amide directing groupC-H Arylation4-ArylpiperidineGood

This table illustrates potential palladium-catalyzed cross-coupling strategies for the synthesis of substituted piperidines.

Enantiospecific Synthesis Techniques

The development of enantioselective synthetic methods is crucial for the preparation of chiral pharmaceuticals. Given that this compound possesses a stereocenter at the 3-position of the oxane ring, enantiospecific synthesis is a key consideration.

Asymmetric catalysis provides a powerful means to control stereochemistry. thieme-connect.comacs.org For instance, a catalytic enantioselective [4+2] cycloaddition between a 1-azadiene and a nitroalkene, catalyzed by a chiral zinc-BOPA complex, can produce highly enantioenriched piperidine derivatives. thieme-connect.com While this specific reaction may not directly yield the target molecule, it demonstrates the potential of asymmetric catalysis in this area.

Another strategy involves the use of chiral auxiliaries or starting materials from the chiral pool. For example, a modular synthesis of substituted piperidin-4-ols has been developed using a gold-catalyzed cyclization of homopropargylic amides derived from chiral sulfinyl imines. nih.gov This approach allows for the synthesis of highly enantioenriched piperidine scaffolds that can be further functionalized. nih.gov

ReactantsCatalyst/ReagentReaction TypeProductEnantiomeric Excess (%)Reference
1-Azadiene, NitroalkeneZn(OTf)₂ / F-BOPA ligand[4+2] CycloadditionAminopiperidine analogueup to 92 thieme-connect.com
N-Homopropargyl amide (from chiral sulfinyl imine)PPh₃AuNTf₂Gold-catalyzed cyclization/reductionPiperidin-4-ol>94 nih.gov
Pyridine (B92270), Arylboronic acidRh catalystAsymmetric Reductive Heck3-Substituted tetrahydropyridine (B1245486)High acs.org

This table highlights modern enantioselective methods applicable to the synthesis of chiral piperidine derivatives.

Continuous Flow Synthesis for Piperidine Scaffolds

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the construction of heterocyclic scaffolds like piperidine. nih.gov This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgresearchgate.net The benefits include enhanced safety, improved reaction efficiency, higher yields, and simplified scalability. rsc.orgnih.gov

The synthesis of piperidine derivatives using continuous flow systems often involves multi-step sequences where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each stage. researchgate.net This "telescoping" of reactions significantly reduces production time and waste. bohrium.com For instance, a practical continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of various functionalized piperidines, achieving high yields (typically >80%) within minutes. nih.gov

Flow reactors, such as packed-bed reactors or microreactors, are central to this technology. They can be filled with solid-supported reagents or catalysts, which facilitates purification, as unreacted reagents and byproducts can be removed by scavenger resins integrated into the flow path. rsc.org This approach has been successfully applied to a range of reactions crucial for piperidine synthesis, including hydrogenations, reductive aminations, and carbon-carbon bond-forming reactions. rsc.org The ability to safely handle hazardous reagents and intermediates in situ within a closed system is another key advantage, making continuous flow an attractive method for pharmaceutical manufacturing. nih.govrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Scaffolds

Feature Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to days Minutes to hours nih.gov
Scalability Often problematic Straightforward by extending run time
Safety Higher risk with hazardous reagents Enhanced safety, in situ generation rsc.org
Process Control Limited (bulk heating/cooling) Precise control of T, P, time researchgate.net
Efficiency Lower space-time yield High space-time yield
Purification Often requires chromatography In-line purification possible rsc.org

Strategies for Oxane Moiety Introduction

The oxane, or tetrahydropyran (B127337) (THP), ring is a prevalent structural motif in many natural products and pharmacologically active compounds. nih.govrsc.org Its synthesis can be achieved through various strategic cyclization reactions. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

One of the most powerful and widely used methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. acs.orgnih.gov This reaction proceeds through an oxocarbenium ion intermediate, leading to the formation of a functionalized tetrahydropyran. nih.gov The stereochemical outcome of the Prins cyclization can often be controlled, making it a valuable tool for constructing complex, substituted oxane rings. acs.orgnih.gov Various Lewis and Brønsted acids have been employed as catalysts to promote this transformation efficiently. researchgate.netacs.org

Another key strategy is the intramolecular oxa-Michael addition , where an alcohol nucleophile adds to a tethered α,β-unsaturated carbonyl system (like an ester or ketone) to close the six-membered ring. nih.govacs.org This method is particularly effective for synthesizing tetrahydropyrans under thermodynamic control. nih.gov The development of organocatalysis has significantly advanced this area, enabling highly enantioselective versions of the oxa-Michael reaction to produce chiral oxane derivatives with excellent stereocontrol. acs.orgrsc.org

Other important methods for constructing the oxane ring include:

Hetero-Diels-Alder reactions , a [4+2] cycloaddition that can efficiently assemble the tetrahydropyran ring with a high degree of stereocontrol. nih.govresearchgate.net

Intramolecular cyclization of epoxy alcohols , where the ring opening of a 4,5-epoxy alcohol by the internal hydroxyl group can lead to the formation of a tetrahydropyran ring. nih.gov

Metal-mediated cyclizations , including palladium-catalyzed alkoxycarbonylation and other transition metal-catalyzed processes that form the oxane ring through C-O bond formation. rsc.orgnih.gov

Table 2: Key Synthetic Strategies for Oxane (Tetrahydropyran) Ring Formation

Synthetic Strategy Key Reaction Type Common Precursors Notes
Prins Cyclization Electrophilic Cyclization Homoallylic alcohol, Aldehyde/Ketone Acid-catalyzed; powerful for stereoselective synthesis. acs.orgnih.gov
Oxa-Michael Addition Conjugate Addition ζ-Hydroxy-α,β-unsaturated carbonyl Can be performed under thermodynamic control; organocatalysis allows for high enantioselectivity. nih.govacs.org
Hetero-Diels-Alder [4+2] Cycloaddition Diene, Aldehyde Excellent for controlling stereochemistry. researchgate.net
Epoxide Ring Opening Intramolecular SN2 4,5-Epoxy alcohol Regioselectivity (5-exo vs. 6-endo) can be a challenge. nih.gov
Metal-Mediated Cyclization Various (e.g., Alkoxycarbonylation) Unsaturated alcohol Utilizes transition metals like Palladium (Pd) or Gold (Au). rsc.orgnih.govmdpi.com

Derivatization and Functionalization of the Piperidine Scaffold

Once the core this compound structure is assembled, further derivatization and functionalization of the piperidine scaffold are often necessary to modulate its properties. These modifications can be achieved through a variety of chemical transformations targeting different positions on the piperidine ring.

A powerful modern approach is site-selective C-H functionalization . This strategy avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-X (where X is a heteroatom) bond. For the piperidine ring, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be highly effective. The regioselectivity of these reactions (i.e., functionalization at the C2, C3, or C4 position) can be controlled by carefully selecting the N-protecting group on the piperidine and the rhodium catalyst. magtech.com.cn This allows for the precise installation of functional groups at specific positions on the piperidine scaffold.

More traditional methods of derivatization typically involve the nitrogen atom or pre-existing functional groups on the ring. The piperidine nitrogen is a versatile handle for functionalization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. For instance, various substituted phenyl carboxamide derivatives can be synthesized by reacting the piperidine nitrogen with corresponding acyl chlorides.

Functionalization can also be achieved by using piperidine building blocks that already contain reactive groups. For example, starting with a piperidone (a piperidine with a ketone group) allows for a vast array of transformations at the carbonyl carbon, including Wittig reactions, Grignard additions, and reductions, to introduce diverse side chains and functional groups.

The use of derivatization tags has also been explored to improve the analytical detection of piperidine-containing molecules. For example, tagging with N-(4-aminophenyl)piperidine has been shown to significantly enhance the sensitivity of detection in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). organic-chemistry.orgacs.org

Table 3: Common Functionalization Reactions for the Piperidine Scaffold

Position of Functionalization Reaction Type Reagents/Catalysts Purpose
Nitrogen (N1) Acylation Acyl chlorides, Et3N Introduction of amide moieties.
Nitrogen (N1) Reductive Amination Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)3) Introduction of N-alkyl groups.
Carbon (C2, C3, C4) C-H Functionalization Diazo compounds, Rhodium catalysts Direct, site-selective introduction of functional groups. magtech.com.cn
Carbonyl (from Piperidone) Wittig Reaction Phosphonium ylides Conversion of C=O to C=C for side chain extension.
Carbonyl (from Piperidone) Grignard Reaction Organomagnesium halides Introduction of alkyl/aryl groups at the carbonyl carbon.

Molecular Design Principles and Scaffold Applications

The Enduring Prominence of the Piperidine (B6355638) Ring as a Privileged Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its prevalence stems from a combination of favorable physicochemical and biological properties. The piperidine scaffold is metabolically stable and can be readily functionalized at various positions, allowing for the precise tuning of a molecule's three-dimensional structure and its interactions with biological targets. ijnrd.org This versatility has led to its classification as a "privileged scaffold," a concept describing molecular frameworks that can serve as ligands for multiple, unrelated biological targets. nih.govresearchgate.netresearchgate.net The ability of the piperidine ring to adopt a stable chair conformation provides a predictable three-dimensional geometry, which is crucial for establishing specific interactions within the binding pockets of proteins. ijnrd.org

The strategic incorporation of the piperidine moiety can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in target proteins.

Integration of the Oxan-3-ylmethyl Moiety in Chemical Structures

The integration of an oxane (tetrahydropyran) ring, particularly through a methylene (B1212753) linker at the 3-position, introduces a unique set of properties to a molecular scaffold. The oxane ring is a saturated heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor. This feature can facilitate additional interactions with biological targets, potentially increasing binding affinity and specificity.

The Critical Role of Chiral Piperidine Scaffolds in Molecular Design

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design, as biological systems are inherently chiral. The introduction of stereocenters into a piperidine scaffold can have a dramatic effect on its pharmacological profile. thieme-connect.comthieme-connect.com

Influence on Molecular Recognition

The three-dimensional arrangement of substituents on a chiral piperidine ring dictates its ability to bind to a specific biological target. scispace.com Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively). This stereoselectivity arises from the precise complementary fit between the ligand and the chiral binding site of the target protein. The specific orientation of functional groups on the chiral piperidine scaffold determines the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that govern molecular recognition.

Stereochemical Control in Synthesis

The synthesis of enantiomerically pure piperidine derivatives is a significant challenge in organic chemistry. nih.govnih.gov Various strategies have been developed to achieve stereochemical control, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. researchgate.net Stereoselective synthesis ensures the production of the desired enantiomer, avoiding the potential for off-target effects or reduced efficacy associated with a racemic mixture. Recent advancements in synthetic methodologies have provided more efficient and versatile routes to access a wide range of chiral piperidine building blocks. sciencedaily.comnews-medical.net

4-(Oxan-3-ylmethyl)piperidine: A Versatile Building Block for Complex Molecular Architectures

The compound this compound represents a pre-validated building block that combines the desirable features of both the piperidine and oxane rings. Its use in the synthesis of more complex molecules offers several advantages in drug discovery and development. By incorporating this scaffold, medicinal chemists can efficiently explore new chemical space and generate libraries of compounds with diverse pharmacological profiles. tenovapharma.com

The bifunctional nature of this compound, with reactive sites on both the piperidine nitrogen and potentially on the oxane ring, allows for its integration into a variety of molecular frameworks. This building block can be used to construct molecules targeting a wide range of therapeutic areas, from central nervous system disorders to infectious diseases. The inherent three-dimensionality of this scaffold is particularly valuable in the design of inhibitors of protein-protein interactions and other challenging biological targets.

Below is a table summarizing the key properties of the constituent scaffolds of this compound:

ScaffoldKey FeaturesAdvantages in Molecular Design
Piperidine Privileged scaffold, metabolic stability, versatile functionalization, stable chair conformationPredictable 3D geometry, tunable ADME properties, broad target applicability
Oxane Hydrogen bond acceptor, modulates lipophilicity, bioisosteric replacementEnhanced target interactions, improved physicochemical properties
Chiral Center Stereospecific interactions with biological targetsIncreased potency and selectivity, reduced off-target effects

The strategic application of building blocks like this compound exemplifies a modern approach to drug discovery, where the rational design and synthesis of complex molecules are guided by a deep understanding of the interplay between chemical structure and biological function.

Investigation of Biological Activities and Pharmacological Profiles

Broad Spectrum Pharmacological Potential of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in medicinal chemistry and drug discovery. mdpi.comnih.gov Its structural prevalence is due to its ability to be readily incorporated into diverse molecular frameworks, influencing pharmacokinetic and pharmacodynamic properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of biological activities. mdpi.comencyclopedia.pub

The pharmacological applications are extensive, encompassing treatments for central nervous system (CNS) disorders, cancer, and infectious diseases. encyclopedia.pub For instance, derivatives are developed as analgesics, antipsychotics, and therapies for Alzheimer's disease. encyclopedia.pub The piperidine moiety is also a key feature in many natural alkaloids with significant therapeutic properties, including morphine (an analgesic) and atropine (B194438) (used for bradycardia). encyclopedia.pub Research has highlighted the potential of piperidine-based compounds in modulating crucial cellular signaling pathways like NF-κB, PI3K/Akt, and STAT-3, which are often dysregulated in diseases such as cancer. nih.gov The versatility of the piperidine structure allows for the creation of compounds with activities ranging from anti-inflammatory and antiviral to antimicrobial and antimalarial, making it a privileged structure in the ongoing development of new therapeutic agents. encyclopedia.pubijnrd.org

Table 1: Selected Pharmacological Classes of Piperidine Derivatives

Pharmacological Class Examples of Therapeutic Areas Reference
Anticancer Agents Breast, Prostate, Lung, Ovarian Cancer nih.govencyclopedia.pub
CNS Modulators Alzheimer's Disease, Analgesia, Antipsychotics researchgate.netencyclopedia.pub
Antimicrobial Agents Antibacterial, Antifungal, Antiviral encyclopedia.pubijnrd.orgbiomedpharmajournal.org
Anti-inflammatory Agents Chronic Inflammation in Carcinomas encyclopedia.pub
Receptor Antagonists Opioid, Muscarinic, Chemokine Receptors clinmedkaz.orggoogle.com

In Vitro Biological Activity Studies

While comprehensive in vitro studies focusing exclusively on 4-(Oxan-3-ylmethyl)piperidine are not extensively detailed in publicly available literature, the core piperidine scaffold is a subject of intense investigation. The biological activity of its more complex derivatives provides insight into the potential roles this chemical moiety can play.

Determining whether a compound interacts with its intended molecular target within a living cell is a critical step in drug development. For piperidine derivatives, various cellular target engagement assays are employed to confirm this interaction. digitellinc.com Methods such as the Cellular Thermal Shift Assay (CETSA) and bioluminescence resonance energy transfer (NanoBRET) are prominent techniques. nih.govbiorxiv.org

NanoBRET assays, for example, have been successfully used to measure the cellular potency of protein kinase inhibitors and to study the binding of inhibitors to targets like histone deacetylase 6 (HDAC6) at endogenous expression levels. biorxiv.orgbiorxiv.org These assays provide a dynamic view of a compound's ability to enter a cell and bind to its target, which is crucial information that cannot be obtained from biochemical assays alone. digitellinc.com Competition assays in cells are also utilized, where the displacement of a known, often fluorescently labeled, probe by a test compound can quantify target occupancy. researchgate.net Such cellular characterization ensures that a compound is not only biochemically active but also effective in a more biologically relevant environment. nih.gov

The piperidine framework is a common feature in numerous enzyme inhibitors. Derivatives have been designed and evaluated for their ability to inhibit a variety of enzyme classes. For example, some piperidine sulfonamide derivatives have been characterized as inhibitors of aromatase, while other piperidine structures have shown inhibitory activity against tyrosinase. clinmedkaz.org

In the context of cancer and inflammation, a derivative of piperidinone, EF24, showed potential against several cancers, leading to the development of analogs with improved inhibitory properties against IκB kinase (IKKb). encyclopedia.pub The piperidine moiety in these analogs was found to form stable interactions within the enzyme's catalytic pocket. encyclopedia.pub Although specific IC₅₀ values for this compound are not documented in the provided search results, the consistent activity of its parent class suggests its potential as a building block for new enzyme inhibitors.

Table 2: Examples of Enzyme Targets for Piperidine Derivatives

Enzyme Target Therapeutic Area Reference
Aromatase Cancer clinmedkaz.org
Tyrosinase Hyperpigmentation Disorders clinmedkaz.org
IκB kinase (IKKb) Cancer, Inflammation encyclopedia.pub
Phosphodiesterase 5 (PDE5) Not specified in context nih.gov

Piperidine derivatives are widely explored as modulators of various cell surface and intracellular receptors. The piperidine structure is frequently found in ligands targeting CNS receptors. Studies have investigated piperidine-containing molecules as antagonists for the muscarinic M1 receptor and pure opioid receptors. clinmedkaz.org

Furthermore, piperidine derivatives have been developed as modulators for chemokine receptors, such as CCR5, which play a role in inflammatory responses and viral entry. google.com In the endocannabinoid system, ligands containing piperidine or related structures have been evaluated for their activity at the cannabinoid receptor 2 (CB2), a target for inflammatory and neurological disorders. preprints.org These receptor modulation studies often involve radioligand binding assays to determine the affinity of a compound for a specific receptor subtype and functional assays to characterize it as an agonist, antagonist, or allosteric modulator. clinmedkaz.orgpreprints.org

Table 3: Examples of Receptor Targets for Piperidine Derivatives

Receptor Target Potential Therapeutic Application Reference
Muscarinic M1 Receptor CNS Disorders clinmedkaz.org
Opioid Receptors Pain, Addiction clinmedkaz.org
Chemokine Receptor CCR5 HIV, Inflammation google.com
Cannabinoid Receptor 2 (CB2) Inflammation, Neurological Disorders preprints.org

Mechanistic Insights into Biological Action

Understanding how a compound exerts its effects at a molecular level is fundamental to pharmacology. For piperidine derivatives, this involves studying their interactions with biological macromolecules like proteins and enzymes.

The biological activity of piperidine derivatives is rooted in their molecular interactions with target proteins. The piperidine ring itself can significantly influence how a molecule binds to a receptor or an enzyme's active site. researchgate.net Studies on IKKb inhibitors have shown that the piperidine moiety can establish stable hydrophobic interactions within the enzyme's catalytic pocket, which is a key determinant of its inhibitory potency. encyclopedia.pub

Biophysical techniques are often used to probe these interactions. For instance, a study on the piperidine alkaloid lobeline (B1674988) used fluorescence spectroscopy and molecular modeling to investigate its interaction with the protein ovalbumin. nih.gov The results indicated a static quenching mechanism, suggesting the formation of a stable complex, and identified a single binding site for the alkaloid on the protein. nih.gov Such studies provide critical insights into the binding affinity and the specific forces (e.g., hydrophobic, hydrogen bonding) that govern the interaction between a piperidine-containing molecule and its biological target, informing the rational design of more potent and selective compounds. researchgate.netnih.gov

Role of Ring Systems in Activity

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in a wide array of biologically active molecules and clinically approved drugs. ontosight.aiscispace.comijnrd.org Its significance lies in its structural versatility and its ability to engage in key interactions with biological targets. ontosight.ai The nitrogen atom within the piperidine ring is particularly important; it can act as a hydrogen bond donor and, being basic, is often protonated at physiological pH, allowing for crucial cationic interactions with receptors and enzyme active sites. nih.gov The conformation of the piperidine ring and the placement of substituents can significantly influence the compound's affinity and selectivity for its target. scispace.comencyclopedia.pub For instance, the introduction of substituents on the piperidine ring can modulate brain exposure and inhibitory properties of drug candidates. encyclopedia.pub

The oxane ring, a saturated six-membered ether, primarily modulates the molecule's physicochemical properties, which in turn affects its pharmacokinetic profile. The ether oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with polar residues in target proteins. nih.govnih.gov This feature has been observed in molecular docking studies where the oxane ring's oxygen forms critical hydrogen bonds within the binding pockets of enzymes. Furthermore, the oxane ring enhances hydrophilicity, which can improve aqueous solubility compared to more lipophilic aromatic analogs. Its rigid, non-planar structure also imposes conformational constraints on the molecule, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Studies comparing oxane-containing hybrids to more flexible counterparts have demonstrated significantly higher inhibition constants (Ki).

The combination of these two ring systems into a single chemical entity creates a hybrid structure with a unique and potentially advantageous pharmacological profile. The piperidine moiety often serves as the primary pharmacophore, anchoring the molecule to its biological target, while the oxane ring acts as a modifying group that fine-tunes solubility, metabolic stability, and conformational rigidity. Research into related structures highlights the importance of each component. For example, in a series of 4-azaindole-2-piperidine derivatives, introducing unsaturation into the piperidine ring (forming a tetrahydropyridine (B1245486) ring) resulted in a tenfold increase in potency against Trypanosoma cruzi, demonstrating the sensitivity of the activity to the saturation level of the nitrogen-containing ring. dndi.org

The following table details research findings on how modifications to the core ring systems affect biological activity in related compounds.

Interactive Data Table: Structure-Activity Relationship of Piperidine Analogs

Compound/AnalogStructural ModificationTarget/AssayMeasured ActivityReference
ADS031 Piperidine with N-benzyl substituent, linked to a naphthalene (B1677914) groupHistamine (B1213489) H3 Receptor (hH3R)Ki = 12.5 nM nih.gov
ADS031 Piperidine with N-benzyl substituent, linked to a naphthalene groupAcetylcholinesterase (AChE)IC50 = 1.537 µM nih.gov
4-Azaindole-2-piperidine Saturated piperidine ringTrypanosoma cruzipIC50 ~ 4.6 dndi.org
4-Azaindole-2-tetrahydropyridine Unsaturated piperidine ringTrypanosoma cruzipIC50 ~ 5.6 (10-fold increase) dndi.org
N-(oxan-4-yl)piperidin-4-amine analog Oxane-piperidine hybridDopamine (B1211576) Receptors10–50-fold higher Ki vs. flexible counterparts

Molecular Target Identification, Characterization, and Validation

Identification of Protein Targets for 4-(Oxan-3-ylmethyl)piperidine and Analogs

The piperidine (B6355638) and oxane rings are considered privileged fragments in drug discovery, frequently utilized as core structures or linkers to engage with biological targets. researchgate.net The specific substitution patterns on these rings are crucial in determining the binding affinity and selectivity for their respective protein targets.

Derivatives of the this compound scaffold have been identified as ligands for several GPCRs. The piperidine moiety, in particular, is a common feature in ligands targeting these receptors. evitachem.com

Cannabinoid Receptor Subtype 2 (CB2): The compound 2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, which contains the N-(oxan-4-ylmethyl)piperidine fragment, has been characterized as a ligand for the cannabinoid receptor subtype 2 (CB2). nih.gov Functional assays have been employed to understand its interaction and activity at this receptor. nih.gov

C-X-C Chemokine Receptor Type 4 (CXCR4): A complex derivative, 4-[6-methyl-5-[[4-[(5R)-3-(oxan-4-yl)-2-oxo-5-phenylimidazolidin-1-yl]piperidin-1-yl]methyl]pyridin-2-yl]oxybenzamide, has been identified as a ligand for the human C-X-C chemokine receptor type 4 (CXCR4). nus.edu.sg

Opioid Receptors: The N-[(oxan-4-yl)methyl]piperidin-4-amine structure serves as a building block for synthesizing kappa-opioid receptor antagonists.

Histamine (B1213489) H3 Receptors: Piperidine derivatives are known to interact with histamine H3 receptors, and compounds combining piperidine with other heterocyclic systems have been explored for this target. nih.gov

The this compound scaffold is a component of various enzyme inhibitors, demonstrating its utility in targeting catalytic sites.

Kinases:

Akt Kinases: The compound 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) is a potent inhibitor of Akt kinases. nih.gov

Janus Kinase (Jak): The clinically relevant Jak3 inhibitor, tofacitinib (B832) (CP-690,550), features a piperidine ring and its stereoisomers have been profiled against a large panel of kinases, showing high selectivity for the Jak family. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): Imidazo[1,5-a]pyridine-based compounds incorporating an N-[(oxan-4-yl)methyl]carboxamide moiety have been synthesized and evaluated as GSK-3β inhibitors. mdpi.com Similarly, 1H-indazole-3-carboxamide derivatives with a piperidin-4-ylmethyl group have been identified as potent GSK-3β inhibitors. nih.gov

General Kinase Inhibition: The 4-(oxetan-3-yl)piperidine (B593809) structure, a close analog, is used in the synthesis of kinase inhibitors. Another derivative, 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine, has been associated with kinase inhibition for solid tumors. vulcanchem.com

Cholinesterases:

Derivatives of N-benzylpiperidine have been synthesized and shown to act as inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ebi.ac.uk Some of these compounds exhibit potent inhibition with IC50 values in the low-nanomolar range. ebi.ac.uk

4-Oxypiperidine ethers have been developed as dual-targeting ligands for histamine H3 receptors and cholinesterases. nih.gov

The use of 1,4-substituted piperidines as acetylcholinesterase inhibitors has been explored for potential therapeutic applications. google.com

Oxidases:

Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent and selective inhibitors of LSD1, an FAD-dependent monoamine oxidase. nih.gov

Amine Oxidase, Copper Containing: An oxolan-3-ylmethyl (a tetrahydrofuran (B95107) analog of oxane) derivative, specifically Oxolan-3-ylmethyl 4-propan-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate, has shown inhibitory activity against this class of enzymes with a reported IC50 value of 91.0 nM. aatbio.com

The piperidine scaffold is a well-established pharmacophore for interacting with neurotransmitter transporters. nih.gov

Dopamine (B1211576) Transporter (DAT): Piperidine-based analogs have been synthesized and shown to have a high affinity for the dopamine transporter, acting as potent inhibitors of dopamine uptake. nih.gov

Choline (B1196258) Transporter (CHT): A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.gov

Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of compounds containing the this compound scaffold are critical determinants of their pharmacological profiles. These properties are typically evaluated through radioligand binding assays and broader screening panels.

For instance, in the development of kinase inhibitors, profiling against large panels of kinases is a standard procedure. The stereoisomers of the Jak3 inhibitor CP-690,550 were profiled across more than 350 kinases, which revealed a high degree of selectivity for the Jak family kinases. nih.gov This extensive profiling helps to identify potential off-target effects and confirms the selectivity of the lead compounds.

Similarly, for LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine moiety, selectivity was assessed against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Potent LSD1 inhibitors demonstrated high selectivity, with over 160-fold greater inhibition of LSD1 compared to the MAOs. nih.gov

The binding affinity of a ligand for its target is often expressed as an inhibition constant (Ki) or an IC50 value (the concentration required to inhibit 50% of the target's activity). For example, a derivative of this compound, specifically 4-[6-methyl-5-[[4-[(5R)-3-(oxan-4-yl)-2-oxo-5-phenylimidazolidin-1-yl]piperidin-1-yl]methyl]pyridin-2-yl]oxybenzamide, was found to have a Ki of 0.54 nM for the CXCR4 receptor. nus.edu.sg

The following table summarizes binding affinity data for selected analogs:

Compound ClassTargetLigand ExampleBinding Affinity
Imidazolidinone-piperidineCXCR44-[6-methyl-5-[[4-[(5R)-3-(oxan-4-yl)-2-oxo-5-phenylimidazolidin-1-yl]piperidin-1-yl]methyl]pyridin-2-yl]oxybenzamideKi: 0.54 nM nus.edu.sg
3-(Piperidin-4-ylmethoxy)pyridineLSD1Compound 17 (with a 4-methyl-6-phenyl group)Ki: 29 nM nih.gov
Piperidine-basedDopamine Transporter (DAT)(-)-3-n-propyl derivativeKi: 3 nM nih.gov
N'-(4-benzylpiperidin-1-yl)alkylamineAcetylcholinesterase (AChE)Compound 5kIC50: 2.13 nM ebi.ac.uk
Imidazo[4,5-c]pyridineAmine Oxidase, Copper ContainingOxolan-3-ylmethyl 4-propan-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylateIC50: 91.0 nM aatbio.com

Functional Assays for Target Validation

Functional assays are essential to confirm that the binding of a ligand to its target translates into a measurable biological effect, thereby validating the target. These assays measure the downstream consequences of ligand-receptor interaction.

For GPCRs like the CB2 receptor, functional activity can be assessed using thallium flux assays or by measuring phosphoinositide (PI) hydrolysis. nih.gov These assays can determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). nih.gov For the CXCR4 receptor, a functional assay measuring the inhibition of SDF-1α-induced calcium flux is used. The ligand 4-[6-methyl-5-[[4-[(5R)-3-(oxan-4-yl)-2-oxo-5-phenylimidazolidin-1-yl]piperidin-1-yl]methyl]pyridin-2-yl]oxybenzamide showed an IC50 of 0.85 nM in such an assay, confirming its antagonistic activity. nus.edu.sg

In the context of kinase inhibitors, functional assays often involve measuring the phosphorylation of a downstream substrate. For the Jak3 inhibitor CP-690,550, the key functional assay was the blockade of Stat5 phosphorylation, which is a Jak3-dependent process. nih.gov Only the enantiopure 3R,4R isomer was found to be active in this assay. nih.gov Similarly, for Akt inhibitors like AZD5363, pharmacodynamic studies in vivo measure the phosphorylation of Akt and its downstream biomarkers to confirm target engagement and inhibition. nih.gov

For enzyme inhibitors in general, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). For the LSD1 inhibitors, enzyme kinetics studies suggested a competitive inhibition mechanism against the dimethylated H3K4 substrate. nih.gov

The following table provides examples of functional assays used for target validation for analogs of this compound:

Compound ClassTargetFunctional AssayObserved Effect
Pyrrolopyrimidine-piperidineAkt KinaseInhibition of phosphorylation of downstream biomarkers in vivoTumor growth inhibition in a xenograft model nih.gov
Pyrrolo[2,3-d]pyrimidine-piperidineJanus Kinase 3 (Jak3)Blockade of Stat5 phosphorylationInhibition of Jak3-dependent signaling nih.gov
Imidazolidinone-piperidineCXCR4Inhibition of SDF-1α-induced calcium fluxAntagonistic activity (IC50: 0.85 nM) nus.edu.sg
3-(Piperidin-4-ylmethoxy)pyridineLSD1Cellular H3K4 methylation levelsIncreased H3K4 methylation; inhibition of cancer cell proliferation nih.gov
Piperidine-basedDopamine Transporter (DAT)Inhibition of [3H]dopamine uptakePotent inhibition of dopamine reuptake nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of 4-(Oxan-3-ylmethyl)piperidine

Systematic structural modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features responsible for a compound's biological activity. For the this compound scaffold, modifications are typically explored in three main regions: the piperidine (B6355638) ring, the oxane (or a related heterocyclic) ring, and the linking methyl group.

Piperidine Ring Modification : The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of various substituents to explore new binding interactions or modulate physicochemical properties. For instance, the nitrogen can be alkylated or acylated to introduce diverse functional groups. nih.gov In the development of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), the piperidine nitrogen was incorporated into a larger quinazoline (B50416) structure, effectively making the piperidine a substituent on the primary pharmacophore. nih.gov Further modifications involve substituting other positions on the piperidine ring itself, which can influence the molecule's conformation and potency. dndi.org

Oxane Ring Modification : The oxane ring can be altered to investigate the impact of ring size, heteroatom position, and substitution. A frequent modification involves replacing the six-membered oxane ring with a four-membered oxetane (B1205548). The strained oxetane ring can sometimes improve metabolic stability and aqueous solubility. In some cases, the oxane ring is substituted with alkyl or other groups to probe steric and electronic effects within the target's binding pocket.

Linker Modification : The methylene (B1212753) linker connecting the piperidine and oxane rings can also be modified. Although less common, changes in linker length or rigidity can alter the spatial relationship between the two heterocyclic rings, which can be critical for optimal target engagement.

These systematic modifications allow chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.

Impact of Substituent Effects on Biological Activity

The introduction of specific substituents onto the core scaffold or its derivatives can have a profound impact on biological activity. These effects are often rationalized by considering the substituent's electronic and steric properties.

In a series of 6-pyridylquinazoline derivatives designed as PI3Kδ inhibitors, the 4-(piperid-3-yl)amino moiety served as a key building block, conceptually related to the this compound scaffold. Various substitutions were made on the 6-pyridyl ring. The data revealed that electron-donating groups, such as a morpholino substituent, could enhance potency. For example, compound A8 with a morpholino group at the 5-position of the pyridyl ring showed an IC₅₀ of 0.7 nM against PI3Kδ, a slight improvement over the already potent parent structures. nih.gov

Similarly, in studies of antileukemic agents based on a 4-(3-(piperidin-4-yl)propyl)piperidine framework, substitutions on an N-terminal phenyl ring were critical for activity. The presence of nitro and fluoro groups on the phenyl ring in compound 3a resulted in the most potent antiproliferative activity against human leukemia cell lines. nih.gov This highlights how electron-withdrawing groups can significantly influence the biological profile.

Compound IDScaffold/Derivative BaseSubstituent(s)Target/AssayMeasured Activity (IC₅₀)Reference
A5 6-pyridylquinazoline4-morpholinopyridin-2-ylPI3Kδ1.3 nM nih.gov
A8 6-pyridylquinazoline5-morpholinopyridin-3-ylPI3Kδ0.7 nM nih.gov
3a (phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone2-nitro, 4-fluoro on phenylK562 cell proliferationPotent nih.gov

Table 1: Examples of substituent effects on the biological activity of piperidine-based compounds. Note that the scaffolds are derivatives and not the parent this compound.

Stereochemical Influences on Target Binding and Potency

Studies on 4-alkyl-4-arylpiperidine derivatives as opioid ligands have demonstrated the profound influence of stereochemistry. It was found that potent agonists preferentially adopt a chair conformation where the aryl group at the 4-position is in an axial orientation when the molecule is protonated. nih.gov Conversely, compounds that favor an equatorial orientation of the 4-aryl group, such as the cis 3,4-dimethyl derivative, tend to exhibit antagonist properties. nih.gov

While specific data on the stereoisomers of this compound itself are limited in the provided results, the principles are directly applicable. The relative orientation of the piperidine and oxane rings, dictated by the stereochemistry at the C3 position of the oxane and the C4 position of the piperidine, is critical. Enantioselective synthesis is often employed to resolve stereoisomers and evaluate them independently, as different isomers can have vastly different biological activities and pharmacokinetic profiles.

Modulation of Pharmacokinetic Properties through SAR

Beyond influencing biological activity (pharmacodynamics), structural modifications also modulate a compound's pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME). An ideal drug candidate requires a balance of target potency and a suitable PK profile.

The introduction of specific functional groups is a key strategy for optimizing PK properties. For instance, incorporating a trifluoromethyl group can enhance metabolic stability and improve membrane permeability due to the high electronegativity of fluorine. Research on related compounds showed that modifications at a trifluoromethyl position significantly affected metabolic stability in liver microsomes, with such compounds exhibiting lower clearance rates.

The oxane ring itself, or its common replacement, the oxetane ring, is often used as a "metabolic stabilizer." These saturated heterocyclic rings can improve properties like aqueous solubility while being less susceptible to metabolic degradation compared to more lipophilic or electronically rich moieties. In the development of GSK-3 inhibitors, researchers sought to mitigate hERG channel affinity by modulating the basicity and lipophilicity of a piperidine-containing lead compound. Replacing a di-F-phenyl ring with more polar pyridinyl groups successfully reduced hERG activity while maintaining potency. nih.gov This demonstrates a classic SPR strategy where structural changes are made specifically to improve safety and drug-like properties.

Structural ModificationProperty ModulatedOutcomeReference
Introduction of a trifluoromethyl groupMetabolic StabilityLower clearance rates observed in related compounds.
Replacement of lipophilic groups with polar heterocycles (e.g., pyridinyl)hERG AffinityReduced hERG channel binding, improving safety profile. nih.gov
Introduction of oxane/oxetane ringSolubility, Metabolic StabilityGenerally improves aqueous solubility and reduces metabolic degradation.
Altering substituents at β-position to piperidine nitrogenBasicity (pKa), LipophilicityAxial vs. equatorial functional groups have distinct effects on pKa and lipophilicity due to intramolecular interactions. nih.gov

Table 2: Examples of how structural modifications modulate the pharmacokinetic and physicochemical properties of piperidine derivatives.

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to guide synthesis, rationalize observed SAR, and predict the properties of novel compounds. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are invaluable tools.

Molecular docking is frequently used to predict how a ligand binds to the active site of its target protein. In a study on PI3Kδ inhibitors, docking simulations suggested that a potent compound, A8 , formed three key hydrogen bonds with the enzyme's active site, providing a structural basis for its high potency. nih.gov Such insights allow chemists to design new analogs with modifications aimed at strengthening these interactions or forming new ones.

Molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex, revealing how the system behaves over time. nih.govd-nb.info These simulations can help understand the role of key amino acid residues and the stability of binding poses predicted by docking. nih.gov For example, computational studies on GSK-3β inhibitors helped rationalize the observed SAR by highlighting the key role of an acidic hydrogen on the central core for tight interaction within the ATP binding pocket. mdpi.com These computational approaches, when used in conjunction with experimental data, accelerate the drug design cycle by prioritizing the synthesis of compounds with a higher probability of success.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-(Oxan-3-ylmethyl)piperidine, docking studies are crucial for understanding how it might interact with the binding sites of various biological macromolecules, such as enzymes and receptors. smolecule.com The piperidine (B6355638) ring is a common motif in many biologically active compounds and can interact with a variety of protein targets. clinmedkaz.org

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nottingham.ac.uksbq.org.br In the case of this compound, the oxygen atom in the oxane ring and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors, while the aliphatic carbon backbones of both rings can participate in hydrophobic and van der Waals interactions. nottingham.ac.ukresearchgate.net

Computational studies on similar piperidine-containing structures demonstrate that these molecules can bind to the active sites of enzymes or the ligand-binding domains of receptors. evitachem.comresearchgate.net For instance, in docking simulations of other complex piperidine derivatives, key interactions often involve hydrogen bonding with specific amino acid residues like serine and pi-alkyl interactions with aromatic residues such as tyrosine and phenylalanine. researchgate.net The specific interaction profile for this compound would depend on the topology and amino acid composition of the target protein's binding pocket.

Docking ParameterDescriptionRelevance to this compound
Binding Affinity (kcal/mol) Estimates the strength of the interaction between the ligand and the protein. Lower values indicate a stronger binding.Predicts the potency of the compound as an inhibitor or activator of a specific protein target.
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nottingham.ac.ukThe oxane oxygen and piperidine nitrogen can form key hydrogen bonds with amino acid residues in a binding site.
Hydrophobic Interactions Interactions between nonpolar groups in an aqueous environment. The aliphatic CH2 groups of the piperidine and oxane rings can engage in these interactions.Contribute significantly to the overall binding energy and stability of the ligand-protein complex.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. nottingham.ac.ukProvide additional stability to the docked conformation within the binding pocket.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model for a series of compounds based on the this compound scaffold would define the spatial relationships between key features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and charged groups. nih.gov

This approach is particularly useful for designing new ligands with improved potency and selectivity. nih.govchemrxiv.org For derivatives of this compound, a pharmacophore model might include:

A hydrogen bond acceptor feature centered on the oxane oxygen.

Another hydrogen bond acceptor/donor feature associated with the piperidine nitrogen.

One or more hydrophobic features representing the aliphatic ring structures.

By screening virtual libraries of compounds against such a pharmacophore model, researchers can identify novel molecules that possess the required 3D features for biological activity but have different core structures. This strategy can lead to the discovery of new chemical entities with potentially more favorable properties. nih.gov Studies on other heterocyclic compounds have successfully used pharmacophore models combined with 3D-QSAR and molecular docking to discover key interactions necessary for inhibitory activity. nih.gov

Pharmacophore FeaturePotential Locus on this compoundRole in Ligand Design
Hydrogen Bond Acceptor Oxane ring oxygen; Piperidine ring nitrogenEssential for anchoring the ligand in the binding pocket through specific hydrogen bonds.
Positive Ionizable Piperidine ring nitrogen (when protonated)Can form salt bridges or key electrostatic interactions with negatively charged residues like aspartate or glutamate.
Hydrophobic Center Cyclohexane-like core of the piperidine and oxane ringsCrucial for fitting into nonpolar pockets of the target protein, contributing to binding affinity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the molecule and its complex with a protein over time. mdpi.com MD simulations are used to analyze the flexibility and stability of this compound and its derivatives. whiterose.ac.ukresearchgate.net

For a molecule like this compound, conformational analysis is critical because the flexibility of the piperidine and oxane rings, as well as the linker connecting them, can significantly influence its ability to bind to a target. researchgate.net MD simulations can reveal the most populated conformations (lowest energy states) of the molecule in different environments (e.g., in water or within a binding pocket). For a related compound containing both piperidine and oxane rings, MD simulations have suggested that the oxane ring exhibits chair-to-boat conformational flexibility. Such simulations provide insights into the dynamic behavior of the ligand-protein complex, the stability of key interactions, and the role of solvent molecules. mdpi.com

Simulation TypeInformation GainedApplication to this compound
Conformational Search Identifies low-energy conformers of the molecule in a vacuum or solvent. researchgate.netDetermines the preferred 3D shapes the molecule can adopt, which is crucial for understanding its binding potential.
MD Simulation of Ligand-Protein Complex Assesses the stability of the binding mode predicted by docking and analyzes the flexibility of the complex. mdpi.comConfirms if the initial docked pose is stable over time and reveals how the ligand and protein adapt to each other.
Free Energy Calculations (e.g., MM/PBSA) Estimates the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity. researchgate.netRanks potential derivatives based on their predicted binding strength, aiding in lead optimization.

Predictive Modeling of Biological Activity (e.g., PASS)

Computational tools that predict the biological activity spectrum of a compound based on its structure are valuable for identifying new therapeutic applications. PASS (Prediction of Activity Spectra for Substances) is one such tool that analyzes the structure of a novel compound to predict its likely pharmacological effects, mechanisms of action, and specific toxicities. akosgmbh.denih.gov The prediction is based on a structure-activity relationship analysis against a large training set of known biologically active substances. akosgmbh.de

For this compound, a PASS analysis would generate a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). In silico studies of other novel piperidine derivatives using PASS have predicted a wide range of potential activities, including effects on the central nervous system (such as anti-parkinsonian activity), as well as antimicrobial and anti-inflammatory effects. clinmedkaz.org Such predictions can help prioritize the compound for specific experimental assays and guide further preclinical research. clinmedkaz.org

Predicted Activity CategoryExample from Piperidine DerivativesRelevance for this compound
CNS Activity Anti-parkinsonian, anti-dyskinetic effects clinmedkaz.orgThe piperidine scaffold is common in CNS-active drugs, suggesting this compound could be explored for neurological disorders.
Antimicrobial/Antiviral Inhibition of specific enzymes related to microbial growth clinmedkaz.orgThe compound could be a starting point for developing new anti-infective agents.
Enzyme Inhibition Inhibition of various enzymes clinmedkaz.orgCould act as a modulator of key enzymatic pathways involved in disease.
Receptor Antagonism/Agonism Interaction with neurotransmitter receptors clinmedkaz.orgevitachem.comPotential to modulate signaling pathways by acting on specific G-protein coupled receptors or other receptors.

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Identifying the molecular targets of a small molecule is a critical step in drug discovery. Reverse screening or target prediction algorithms, such as SwissTargetPrediction, are used to predict the most probable protein targets of a bioactive molecule. researchgate.netmdpi.com This web tool functions by assessing the 2D and 3D similarity of a query molecule to a large library of known active compounds with annotated targets. researchgate.netresearchgate.net

By submitting the structure of this compound to SwissTargetPrediction, a ranked list of the most likely protein targets is generated. swisstargetprediction.ch The output typically includes target classes such as enzymes, G-protein coupled receptors, ion channels, and nuclear receptors. clinmedkaz.orgswisstargetprediction.ch Studies on other new piperidine derivatives have utilized this tool to identify a broad range of potential targets, which helps to formulate hypotheses about the compound's mechanism of action. clinmedkaz.org The predictions provide a valuable roadmap for subsequent experimental validation, such as in vitro binding assays, to confirm the computationally identified targets. mdpi.com

Predicted Target ClassProbabilityDescription
Enzymes HighThe compound may act as an inhibitor or modulator of a specific enzyme.
G-protein coupled receptors (GPCRs) HighThe molecule could be an agonist or antagonist for a receptor involved in cell signaling.
Ion Channels ModerateMay modulate the flow of ions across cell membranes by blocking or opening specific channels.
Transporters ModerateCould interfere with the transport of neurotransmitters or other endogenous molecules.
Nuclear Receptors LowLess likely, but could potentially influence gene transcription by binding to these receptors.

Note: The probabilities in the table above are illustrative examples of a typical SwissTargetPrediction output and not actual results for this compound.

Research Applications in Chemical Biology and Drug Discovery

Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in cellular or organismal pathways. The development of potent and selective probes is critical for target validation and understanding complex biological processes. Saturated heterocyclic scaffolds, like that of 4-(Oxan-3-ylmethyl)piperidine, are increasingly sought after for probe development due to their three-dimensional character, which can lead to improved target affinity and selectivity compared to flat, aromatic compounds.

Derivatives of the piperidine (B6355638) scaffold have been instrumental in developing probes for a wide range of biological targets. For instance, piperidine-based compounds have been synthesized as selective inhibitors for enzymes like phosphoinositide 3-kinase delta (PI3Kδ), which is a key node in immune cell signaling pathways. nih.gov Potent inhibitors allow researchers to probe the specific role of PI3Kδ in B-cell malignancies and inflammatory diseases. Similarly, piperidine-containing molecules have been developed as antagonists for the histamine (B1213489) H3 receptor, enabling the investigation of its role in neurotransmission and its potential as a target for cognitive disorders. nih.gov

While this compound itself has not been characterized as a specific probe, its rigid, bipartite structure makes it an attractive starting point for the synthesis of novel chemical tools. The piperidine nitrogen can be readily functionalized to introduce pharmacophores that target a protein of interest, while the oxane ring and the methylene (B1212753) linker can be modified to optimize binding, selectivity, and pharmacokinetic properties. The inherent stereochemistry of the scaffold can also be exploited to understand the stereo-specific requirements of protein-ligand interactions, a crucial aspect of probe design.

Building Blocks for Complex Chemical Libraries

The success of high-throughput screening and fragment-based drug discovery (FBDD) relies on access to diverse and high-quality chemical libraries. There is a growing emphasis on populating these libraries with molecules that possess greater three-dimensional complexity, as this can lead to novel interactions with biological targets and improved drug-like properties. The this compound scaffold is an exemplary building block for constructing such libraries. whiterose.ac.uk

The piperidine ring is one of the most important synthetic fragments for drug design. nih.gov Its combination with an oxane ring in a single molecule provides a rigid, non-aromatic core with defined exit vectors for chemical diversification. This allows for the systematic exploration of the chemical space around the scaffold, a key strategy in lead optimization. Researchers have developed efficient synthetic routes to create libraries based on similar saturated scaffolds, such as piperidine and octahydropyrano[3,4-c]pyridine, for initiatives like the European Lead Factory. researchgate.netnih.gov These efforts highlight the value of such building blocks in generating novel, drug-like molecules.

The synthesis of libraries using building blocks like this compound allows for the creation of compounds with favorable physicochemical properties. Saturated heterocycles tend to improve solubility and metabolic stability compared to their aromatic counterparts. biointerfaceresearch.com Virtual libraries derived from substituted piperidines have been shown to consist of 3D molecules with properties well-suited for FBDD campaigns. whiterose.ac.uk

Table 1: Physicochemical Properties of Representative Piperidine-Based Fragments for Library Synthesis This table illustrates the typical properties of 3D fragments derived from piperidine scaffolds, showcasing their suitability for fragment-based drug discovery.

Application in Phenotypic Screening Campaigns

Phenotypic screening is a powerful drug discovery approach where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This method is particularly useful for complex diseases where the underlying biology is not fully understood. Libraries of compounds built around scaffolds like this compound are well-suited for such campaigns due to the broad range of biological activities associated with piperidine derivatives. researchgate.netdut.ac.za

A notable example is the identification of 3,4-disubstituted piperidine derivatives as modulators of macrophage polarization. nih.gov In a phenotypic screen designed to find compounds that could shift macrophages towards an anti-inflammatory M2 phenotype, a piperidine-based compound was identified as a hit. Subsequent optimization led to a potent modulator with therapeutic effects in a mouse model of multiple sclerosis. nih.gov This discovery showcases how phenotypic screening of piperidine-containing libraries can uncover novel therapeutic strategies and starting points for drug development. nih.gov

The diverse biological activities reported for piperidine derivatives—spanning anticancer, antimicrobial, and neurological applications—make them a rich source of potential hits in phenotypic screens. researchgate.netnih.gov Incorporating the this compound scaffold into screening libraries could increase the probability of identifying compounds with novel biological effects, as its unique 3D structure may interact with targets in ways that flatter, more conventional molecules cannot.

Contribution to Understanding Disease Mechanisms

By providing selective ligands for specific biological targets, derivatives of the this compound scaffold can be powerful tools for dissecting disease mechanisms. The development of potent and selective inhibitors or modulators allows researchers to probe the function of a target protein in a disease context, validate it as a therapeutic target, and understand the downstream consequences of its modulation.

For example, the design of piperidine-containing HIV-1 protease inhibitors has been crucial in both treating HIV/AIDS and understanding the structural and functional requirements of the viral protease enzyme. nih.gov Molecular docking studies of these inhibitors have revealed key interactions within the enzyme's active site, guiding the design of next-generation drugs. nih.gov Similarly, the development of piperidine-based PI3Kδ inhibitors has not only provided potential cancer therapies but has also helped to clarify the specific roles of different PI3K isoforms in cell signaling and proliferation. nih.gov Studies using these inhibitors have demonstrated that selective targeting of the δ isoform can attenuate AKT phosphorylation, a key step in cancer cell survival pathways. nih.gov

The broad applicability of the piperidine scaffold across different diseases demonstrates its utility in mechanistic studies. By systematically modifying the core structure of this compound, researchers can generate a range of molecules to investigate various biological systems, from infectious diseases to cancer and neuroinflammation.

Table 2: Examples of Piperidine-Based Compounds in Disease Mechanism Research This table summarizes selected research findings where piperidine derivatives have been used as tools to investigate biological targets and their roles in various diseases.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies

The synthesis of complex piperidine (B6355638) derivatives has historically been a challenge, often requiring multi-step processes with harsh conditions. sciencedaily.comnih.gov However, recent advancements are paving the way for more efficient and cost-effective production of molecules like 4-(Oxan-3-ylmethyl)piperidine and its analogues.

A significant emerging strategy involves the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. rice.edueurekalert.org This two-stage process simplifies the construction of complex piperidines by first using enzymes to selectively install hydroxyl groups on the piperidine ring. rice.edu The second step utilizes nickel electrocatalysis for radical cross-coupling to form new carbon-carbon bonds, efficiently connecting different molecular fragments. rice.edueurekalert.org This modular approach can drastically reduce synthesis pathways from as many as 7-17 steps down to just 2-5, improving efficiency and reducing reliance on expensive precious metal catalysts like palladium. sciencedaily.com

Other key areas of development include:

Advanced Hydrogenation/Reduction: While hydrogenation of pyridines is a common route to piperidines, modern research focuses on overcoming the need for harsh conditions and achieving high stereoselectivity. nih.gov The development of novel rhodium catalysts, for example, has enabled reactions under milder conditions. nih.gov

Radical-Mediated Cyclization: New methods using catalysts like cobalt(II) for the intramolecular cyclization of linear amino-aldehydes offer alternative pathways to construct the piperidine ring. nih.gov

Stereoselective Synthesis: Achieving specific isomers is critical for pharmacological activity. Future methodologies will increasingly focus on diastereoselective approaches, such as the use of chiral ligands and catalysts, to gain precise control over the 3D structure of the final molecule. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

MethodologyDescriptionKey AdvantagesReference
Biocatalytic C-H Oxidation & Radical Cross-CouplingA two-step process using enzymes for oxidation followed by nickel-electrocatalyzed cross-coupling.Highly efficient, reduces step count, avoids precious metals, cost-effective. rice.edu, sciencedaily.com
Advanced HydrogenationCatalytic reduction of pyridine (B92270) precursors to form the saturated piperidine ring.Well-established route; modern catalysts allow for milder conditions and improved stereoselectivity. nih.gov
Intramolecular CyclizationFormation of the piperidine ring from a linear substrate containing a nitrogen source.Offers alternative disconnection strategies for complex targets. nih.gov

Novel Biological Targets and Therapeutic Areas

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. sciencedaily.comrice.edu Derivatives of this compound could be investigated across a wide spectrum of diseases by targeting novel biological pathways.

Oncology: Piperidine derivatives have shown promise as anticancer agents. researchgate.net For instance, certain (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have demonstrated antiproliferative activity against human leukemia cells. researchgate.net Future research could explore analogues of this compound as inhibitors of key cancer-related targets, such as phosphatidylinositol 3-kinase (PI3Kα), which is a significant target in cancer drug design. nih.gov

Infectious Diseases: There is a pressing need for new antimicrobial and antiparasitic agents. Novel quinoline-piperidine conjugates have been identified as potential antiplasmodium agents for treating malaria. mrc.ac.za Similarly, N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides are being explored as potential antibacterial agents. nih.gov This suggests that derivatives of the this compound scaffold could be functionalized to target pathogens and combat drug resistance.

Central Nervous System (CNS) Disorders: The piperidine motif is common in drugs targeting the CNS. While specific investigations are needed, the physicochemical properties of this compound make it a candidate for developing modulators of neurokinin receptors or other CNS targets implicated in neurological and psychiatric disorders. sciencedaily.com

Integration of Advanced Computational Techniques

Modern drug discovery heavily relies on computational chemistry to accelerate the design and optimization of lead compounds. Integrating these techniques into the study of this compound can significantly streamline research.

Key computational approaches include:

Virtual Screening and Molecular Docking: These methods can be used to screen large virtual libraries of this compound derivatives against the 3D structures of known biological targets. This allows for the rapid identification of potential hits with high binding affinity before committing to their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of derivatives and their biological activity. This helps in predicting the potency of unsynthesized compounds and guiding the design of more effective analogues.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding.

Virtual Library Analysis: As demonstrated in the exploration of piperidine fragment space, computational tools can be used to analyze the properties of virtual libraries derived from a core scaffold. rsc.org This analysis helps ensure that newly designed molecules have suitable properties for fragment-based drug discovery programs, such as appropriate molecular weight, lipophilicity, and 3D shape. rsc.org

Exploration of New Chemical Space

A major trend in medicinal chemistry is the move away from flat, two-dimensional molecules toward more complex, three-dimensional structures. rsc.org The this compound scaffold, with its two saturated heterocyclic rings, is an excellent foundation for exploring this 3D chemical space.

Future research should focus on:

Synthesis of 3D Fragments: Fragment-based drug discovery often suffers from a lack of 3D molecules in screening collections. whiterose.ac.uk The systematic synthesis of diverse regio- and diastereoisomers of the this compound core can generate novel 3D fragments for these collections. rsc.org Methodologies like pyridine hydrogenation followed by base-mediated epimerization can be used to access different isomers. whiterose.ac.uk

Leveraging the Oxetane (B1205548) Motif: The oxetane ring is considered an attractive but underexplored structural motif in medicinal chemistry. mdpi.com It can act as a nonclassical isostere of a carbonyl group and is a potent hydrogen bond acceptor. mdpi.com Exploring novel substitutions on the oxane ring of this compound could lead to compounds with improved physicochemical properties and unique biological activities.

Scaffold Hopping and Bioisosteric Replacement: Future work can involve replacing the oxane or piperidine rings with other saturated heterocycles (e.g., spiroazetidines, morpholines) to access new regions of chemical space while maintaining drug-like properties. chimia.ch

Table 2: Strategies for Exploring New Chemical Space

StrategyObjectiveApproachReference
Expanding 3D DiversityTo move beyond flat molecules and access novel biological targets.Systematic synthesis of regio- and diastereoisomers of the core scaffold. rsc.org, whiterose.ac.uk
Functionalizing the Oxetane RingTo leverage the unique properties of this underexplored motif.Introduce diverse substituents to modulate polarity, solubility, and hydrogen bonding capacity. mdpi.com
Bioisosteric ReplacementTo create novel scaffolds with potentially improved properties.Replace the oxane or piperidine rings with other saturated heterocycles. chimia.ch

Addressing Current Research Challenges

Despite the promise of the this compound scaffold, several challenges must be addressed in future research.

Synthetic Complexity and Selectivity: A primary challenge remains the development of synthetic routes that are not only efficient but also highly selective. nih.gov Achieving specific regio- and stereoisomers is often difficult, requiring complex purification or the use of expensive chiral catalysts. The main obstacle is often achieving this selectivity while maintaining stable reaction conditions. nih.gov Emerging methodologies that reduce step counts and operate under milder conditions are beginning to address this issue. sciencedaily.comrice.edu

Target Identification and Validation: While the scaffold can be used to generate diverse libraries, identifying and validating specific biological targets for these new molecules is a significant hurdle. This requires extensive biological screening and mechanistic studies to understand how these compounds exert their effects.

Overcoming Drug Resistance: For applications in oncology and infectious disease, a major challenge is designing molecules that can overcome existing mechanisms of drug resistance. nih.govmrc.ac.za This may involve designing compounds that inhibit novel targets or have multiple modes of action.

Optimizing Pharmacokinetics: Beyond demonstrating biological activity, new derivatives must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties to be viable drug candidates. Balancing potency with good bioavailability and metabolic stability is a persistent challenge in medicinal chemistry.

Future efforts will need to combine innovative synthesis, high-throughput screening, computational modeling, and in-depth biological evaluation to overcome these challenges and fully realize the therapeutic potential of this compound derivatives.

Q & A

Q. What are the common synthetic routes for 4-(Oxan-3-ylmethyl)piperidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of piperidine derivatives with oxolane precursors. Key steps include:

  • Alkylation : Reacting piperidine with oxetan-3-ylmethyl halides in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields heavily dependent on solvent polarity and temperature control (60–80°C optimal) . Side products like unreacted halides or over-alkylated derivatives may form if stoichiometry or reaction time is not tightly regulated .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the piperidine ring conformation and oxetan-3-ylmethyl substituent. Key signals include:
  • Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-adjacent CH2_2 groups) .
  • Oxetane protons: δ 4.1–4.5 ppm (split for oxetane CH2_2O groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H17_{17}NO for the base compound) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : In airtight containers under inert gas (N2_2 or Ar) to avoid oxidation or moisture absorption .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in novel reaction environments?

  • Density Functional Theory (DFT) : Models electron density distribution to predict sites for electrophilic/nucleophilic attacks, such as the nitrogen atom in the piperidine ring .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMF vs. THF) to optimize reaction kinetics .
  • Docking Studies : Evaluates binding affinity with biological targets (e.g., neurotransmitter receptors) to guide pharmacological applications .

Q. How should researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
  • Dose-Response Replication : Conduct independent assays (e.g., IC50_{50} measurements) under standardized conditions (pH 7.4, 37°C) to validate discrepancies .
  • Structural Analog Comparison : Compare with analogs like 4-(Oxetan-3-yl)piperidine hemioxalate to isolate substituent-specific effects .

Q. What strategies optimize reaction conditions to minimize by-product formation during this compound synthesis?

  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) reduces side reactions like N-oxide formation .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve halide displacement efficiency over non-polar alternatives .
  • Catalyst Tuning : Transition metal catalysts (e.g., Pd/C) for selective dehalogenation in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.